molecular formula C37H66O7 B039568 2,4-cis-Asimicinone CAS No. 123012-00-0

2,4-cis-Asimicinone

Cat. No. B039568
CAS RN: 123012-00-0
M. Wt: 622.9 g/mol
InChI Key: KGGVWMAPBXIMEM-WPNKHTOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-cis-Asimicinone is a natural product that belongs to the annonaceous acetogenin family. This compound is extracted from the leaves of Annona cherimola, a tropical fruit tree that is native to the Andes mountains in South America. This compound is known for its potent cytotoxicity against cancer cells and its ability to inhibit the growth of certain pathogens.

Scientific Research Applications

2,4-cis-Asimicinone has been extensively studied for its potential use in cancer treatment. It has been found to have potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to inhibit the growth of certain pathogens, such as Plasmodium falciparum, the parasite that causes malaria.

Mechanism of Action

The mechanism of action of 2,4-cis-Asimicinone is not fully understood, but it is believed to involve the inhibition of complex I of the mitochondrial electron transport chain. This leads to the disruption of ATP production and ultimately cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that can promote tumor growth. In addition, this compound has been shown to have antimicrobial activity against a variety of pathogens, including bacteria, fungi, and parasites.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-cis-Asimicinone for lab experiments is its potency against cancer cells and pathogens. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation is that the compound is difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are several future directions for research on 2,4-cis-Asimicinone. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more efficient synthesis and purification methods for the compound. Finally, there is interest in exploring the antimicrobial properties of this compound and its potential use in the treatment of infectious diseases.

Synthesis Methods

The synthesis of 2,4-cis-Asimicinone involves the extraction of the compound from the leaves of Annona cherimola. The leaves are dried and ground into a powder, which is then extracted with a solvent such as methanol or ethanol. The extract is then purified using various chromatography techniques to isolate the this compound compound.

properties

CAS RN

123012-00-0

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(3S,5R)-5-[(11R)-11-hydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29-,30-,31+,32-,33-,34?,35-,36-/m1/s1

InChI Key

KGGVWMAPBXIMEM-WPNKHTOASA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@@H]3C[C@H](C(=O)O3)CC(=O)C)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O

synonyms

2,4-cis-asimicinone
2,4-trans-asimicinone
asimicinone
bullatacinone

Origin of Product

United States

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